molecular formula C12H13NO2 B1275309 5-isopropyl-1H-indole-2-carboxylic acid CAS No. 383132-39-6

5-isopropyl-1H-indole-2-carboxylic acid

Cat. No. B1275309
CAS RN: 383132-39-6
M. Wt: 203.24 g/mol
InChI Key: FUOMWKBVELXWCU-UHFFFAOYSA-N
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Description

5-isopropyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-isopropyl-1H-indole-2-carboxylic acid is 1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) . This indicates the presence of an indole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 2-position .

It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors . HIV-1 integrase plays a key role in the viral life cycle, and indole-2-carboxylic acid was developed as a potent INSTI scaffold . This discovery is significant in the fight against HIV-1 infections.

Antiviral Agents

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Agents

Indole derivatives possess anti-inflammatory activities . This makes them valuable in the development of new drugs for the treatment of various inflammatory diseases.

Anticancer Agents

Indole derivatives have shown potential as anticancer agents . They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment.

Antioxidant Agents

Indole derivatives also possess antioxidant activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress.

Synthesis of Pyrrolizidine Alkaloid

5-isopropyl-1H-indole-2-carboxylic acid can be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Pyrrolizidine alkaloids have various biological activities and are found in many plants.

Stereoselective Preparation of Renieramycin G Analogs

5-isopropyl-1H-indole-2-carboxylic acid can be used as a reactant for stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potent cytotoxic activity.

Study of Intermolecular Excited State Proton Transfer

5-isopropyl-1H-indole-2-carboxylic acid is suitable for studying the intermolecular excited state proton transfer in various solvents in acidic, basic, and neutral media by steady state and time resolved fluorescence spectroscopy . This can provide valuable insights into the properties of the molecule and its interactions with other substances.

Safety And Hazards

The safety data sheet for 5-isopropyl-1H-indole-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or in contact with skin .

Future Directions

Indole derivatives, including 5-isopropyl-1H-indole-2-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

5-propan-2-yl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOMWKBVELXWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407671
Record name 5-isopropyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-1H-indole-2-carboxylic acid

CAS RN

383132-39-6
Record name 5-isopropyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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